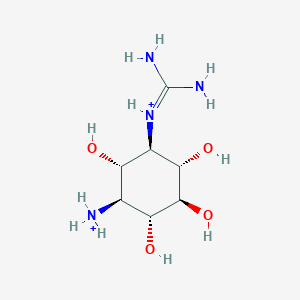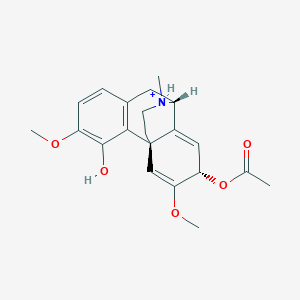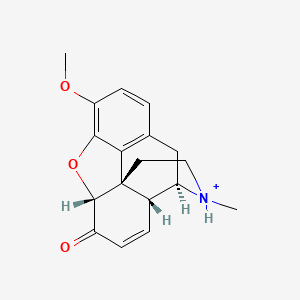
Codeinone(1+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Codeinone(1+) is conjugate acid of codeinone. It is a conjugate acid of a codeinone.
科学的研究の応用
Apoptosis-Inducing Activity in Cancer Cells
Codeinone(1+) has been studied for its apoptosis-inducing activity, particularly against human cancer cell lines. It has demonstrated the ability to induce internucleosomal DNA fragmentation and production of Annexin-positive apoptotic cells more potently than codeine in HL-60 cells. This activity suggests the activation of the intrinsic apoptotic signaling pathway via mitochondria, suggesting its potential in anticancer applications (Hitosugi et al., 2003). Similarly, the antitumor potential of codeinone was further confirmed in studies indicating its ability to induce apoptosis in different human cancer cell lines, including MCF7 and A549, in addition to HL-60 (Hitosugi et al., 2003).
Catalytic Autoxidation in Opiate Synthesis
Codeinone(1+) has been identified as a substrate in the catalytic autoxidation process, efficiently converting to 14-hydroxycodeinone in an aqueous solution. This process involves simple manganese and copper salts as catalysts and is significant in the synthesis of 14-hydroxylated opiate drugs, offering a method to utilize the more abundant codeine as the starting material without resorting to intermediates like thebaine (Zhang et al., 2005).
Transformation in Biological Wastewater Treatment
Codeinone(1+) emerges as a critical intermediary in the transformation pathway of codeine during biological wastewater treatment. The pathway involves a combination of biologically and chemically mediated reactions, leading to the formation of various transformation products. The high chemical reactivity of codeinone positions it as a precursor for further transformation, highlighting its role in understanding the environmental fate of opium alkaloids (Wick et al., 2011).
特性
製品名 |
Codeinone(1+) |
|---|---|
分子式 |
C18H20NO3+ |
分子量 |
298.4 g/mol |
IUPAC名 |
(4R,4aR,7aR,12bS)-9-methoxy-3-methyl-2,3,4,4a,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one |
InChI |
InChI=1S/C18H19NO3/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19/h3-6,11-12,17H,7-9H2,1-2H3/p+1/t11-,12+,17-,18-/m0/s1 |
InChIキー |
XYYVYLMBEZUESM-CMKMFDCUSA-O |
異性体SMILES |
C[NH+]1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3C(=O)C=C4 |
正規SMILES |
C[NH+]1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(=O)C=C4 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(9Z)-octadecenoyl]-2-docosanoyl-sn-glycero-3-phosphocholine](/img/structure/B1263792.png)
![(2R,8S,19Z)-5,8-dihydroxy-2-{[(9Z)-octadec-9-enoyl]oxy}-5,11-dioxo-4,6,10-trioxa-5lambda(5)-phosphaoctacos-19-en-1-yl (9Z)-octadec-9-enoate](/img/structure/B1263793.png)
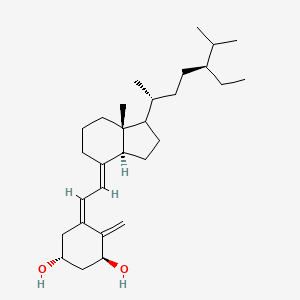

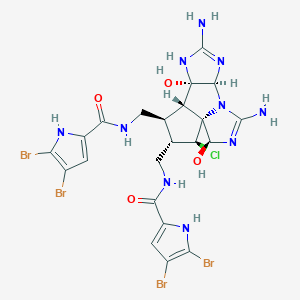

![4-[2-[[(3,4-Difluorophenyl)-oxomethyl]amino]ethylamino]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1263804.png)
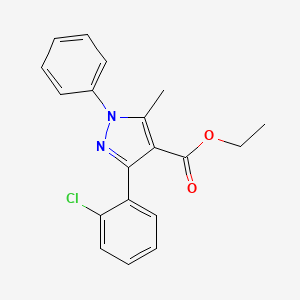
![(4aR,7aR)-9-methoxy-3-methyl-2,4,4a,5,6,7a-hexahydro-1H-benzofuro[3,2-e]isoquinolin-7-one](/img/structure/B1263806.png)

![[(2R,5R)-5-[(5-fluoropyridin-2-yl)oxymethyl]-2-methylpiperidin-1-yl]-(5-fluoro-2-pyrimidin-2-ylphenyl)methanone](/img/structure/B1263808.png)

